6-(2-Aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
6-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2.ClH/c10-2-1-6-3-11-8-7(9(14)15)4-12-13(8)5-6;/h3-5H,1-2,10H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUNKADALGJPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)O)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific solvents and catalysts to facilitate the cyclocondensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aminoethyl group (-CH2CH2NH2) and chloride counterion facilitate nucleophilic substitutions. For example:
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Amination : Reaction with morpholine under basic conditions (K2CO3, RT) yields derivatives with enhanced solubility .
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Halogen Exchange : Replacement of chloride with other halogens (e.g., fluorine) occurs via POCl3-mediated chlorination followed by fluorination .
Table 1: Optimization of Chlorination Conditions
| Step | Reagent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| 1 | POCl3 | 80°C | 61 | |
| 2 | PCl5 | 100°C | 48 |
Cyclization Reactions
The pyrazolo[1,5-a]pyrimidine core undergoes cyclization with β-diketones or cyclic ketones under oxidative conditions:
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Oxidative Cross-Dehydrogenative Coupling (CDC) : Reacts with ethyl acetoacetate in ethanol/acetic acid under O2 to form fused pyridines (94% yield) .
Table 2: Cyclization Reaction Yields Under Varying Atmospheres
| Atmosphere | Acetic Acid (equiv.) | Yield (%) |
|---|---|---|
| Air | 6 | 74 |
| O2 | 6 | 94 |
| Ar | 6 | 6 |
Data from demonstrates oxygen’s critical role in driving cyclization efficiency.
Amidation and Esterification
The carboxylic acid group participates in:
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Amide Bond Formation : Coupling with amines (e.g., HATU/DIPEA) yields carboxamide derivatives with improved kinase inhibition profiles (IC50 < 10 nM) .
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Esterification : Reaction with ethanol/H2SO4 produces ethyl esters, enhancing lipophilicity for CNS penetration .
Oxidative Dehydrogenation
Under O2 at 130°C, the compound undergoes dehydrogenation to form aromatic intermediates, enabling synthesis of pyrido[1,2-b]indazoles (83% yield) .
Functional Group Interactions
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Aminoethyl Side Chain : Participates in Schiff base formation with aldehydes, enabling further derivatization .
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Carboxylic Acid : Engages in salt formation (e.g., sodium salts) for improved aqueous solubility .
Phototoxicity Mitigation Strategies
Introduction of electron-withdrawing groups (e.g., -F at position 6) reduces phototoxic risk by destabilizing excited-state intermediates .
Synthetic Pathway Optimization
Multi-step protocols achieve scalability:
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Core Synthesis : Condensation of 5-aminopyrazoles with malonates (89% yield) .
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Side-Chain Installation : Copper-catalyzed coupling for aminoethyl group introduction .
Mechanistic Insights
X-ray crystallography reveals:
Scientific Research Applications
Medicinal Chemistry Applications
This compound is primarily investigated for its role as a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) activator . CFTR dysfunction is implicated in cystic fibrosis, making this area of research crucial.
- Ocular Drug Delivery : A study highlighted the synthesis of novel pyrazolo[1,5-a]pyrimidine analogs aimed at improving ocular drug delivery systems. The compound demonstrated effective ocular tissue distribution and maintained therapeutic concentrations in the cornea and conjunctiva for extended periods after administration, suggesting its potential for treating ocular conditions related to CFTR dysfunction .
- Inhibition of HIV-1 Reverse Transcriptase : The compound has also been evaluated for its inhibitory effects on HIV-1 reverse transcriptase. Fragment-based drug discovery approaches have identified it as a promising candidate for further development against HIV, showcasing its ability to bind effectively at novel sites on the enzyme .
Antimicrobial Properties
The compound's structural features allow it to be explored as a potential antimicrobial agent. Research has indicated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can lead to compounds with significant antimicrobial activity.
- Synthesis and Testing : A recent study synthesized various analogs of this compound and tested their efficacy against resistant bacterial strains. The results indicated that certain derivatives exhibited promising antibacterial properties, paving the way for new antibiotic development strategies .
Pharmacological Insights
Pharmacokinetic studies are essential for understanding the therapeutic viability of any new drug candidate.
- Pharmacokinetics and Safety : In vivo studies have shown that 6-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride is well tolerated in animal models. No significant adverse effects were observed during pharmacokinetic evaluations, which measured plasma concentrations and tissue distribution post-administration .
Data Summary Table
Case Studies
- Ocular Distribution Study : In a study involving male New Zealand White rabbits, the compound was administered topically. The results showed that it maintained effective concentrations in ocular tissues over an extended period without significant systemic exposure .
- Antimicrobial Efficacy Testing : A series of derivatives were synthesized from the pyrazolo[1,5-a]pyrimidine scaffold and tested against various bacterial strains. Certain compounds demonstrated low minimum inhibitory concentrations (MIC), indicating their potential as new antibiotics against resistant strains .
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with specific receptors involved in cellular signaling pathways . These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
Pyrazolo[1,5-a]pyrimidine derivatives differ in substituent positions, functional groups, and molecular modifications. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Functional Group Impact
- Aminoethyl vs.
- Thiophene vs.
Pharmacological Implications (Theoretical)
While direct pharmacological data are absent in the provided evidence, structural features suggest:
- The aminoethyl group in the target compound could facilitate interactions with acidic residues in enzymes or receptors.
- Hydrochloride salts (common in all compounds except derivatives) improve aqueous solubility, critical for bioavailability.
- Positional isomerism (e.g., substituents at 6 vs. 7) may affect target selectivity, as seen in kinase inhibitors .
Limitations and Discrepancies
- Molecular Formula Uncertainty : The formula C₅H₁₃ClN₂O₄S for the target compound conflicts with the pyrazolopyrimidine core structure (expected ~C₉H₁₀ClN₄O₂). This may reflect a salt complex or reporting error .
- Incomplete Data : Several compounds lack CAS numbers, purity, or biological data, limiting comparative depth .
Biological Activity
6-(2-Aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention due to its diverse biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of appropriate precursors under controlled conditions. For 6-(2-aminoethyl) derivatives, methods often include:
- Amidation reactions using carboxylic acids and amines under mild conditions.
- Ester aminolysis to produce high yields of the desired compound while minimizing by-products .
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit potent anticancer activities. The compound has been shown to:
- Inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-468), where it significantly increased caspase-3 levels and halted the cell cycle at the S phase .
Kinase Inhibition
The compound has been evaluated as a potential inhibitor of several kinases:
- CDK2 Inhibition : Specific derivatives were designed to target CDK2 with substitutions at positions 3 and 5, leading to enhanced inhibitory activity .
- Selectivity Profiles : Differential scanning fluorimetry studies have demonstrated that certain pyrazolo[1,5-a]pyrimidines selectively inhibit CK2 kinase among a panel of 56 kinases .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural features:
- Substituents at Position 3 : Variations such as hydrogen, ethyl, or halogens have been correlated with increased potency against specific kinases .
- Aminoethyl Side Chain : This moiety is essential for interaction with kinase active sites and affects binding affinity and selectivity.
Case Studies
Several studies have investigated the biological effects of similar compounds within this class:
Q & A
Q. What challenges arise when scaling synthesis from milligram to gram quantities, and how can process chemistry address them?
- Methodological Answer: Scaling up exothermic reactions requires controlled heating/cooling systems to prevent runaway side reactions. Continuous flow reactors improve heat/mass transfer for cyclization steps. Purification shifts from column chromatography to fractional crystallization or centrifugal partition chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
